3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine is a complex organic compound with significant relevance in medicinal chemistry and materials science. The compound is classified under the category of imidazopyridines and contains a boron-containing moiety, which enhances its reactivity and potential applications in various chemical reactions.
The compound can be sourced from chemical suppliers such as AChemBlock, Clearsynth, and Sigma-Aldrich, where it is available for research purposes. The chemical has a CAS number of 1257554-02-1 and a molecular formula of C13H18BN3O2, indicating it contains carbon, hydrogen, boron, nitrogen, and oxygen atoms .
This compound falls under the classification of heterocyclic compounds due to the presence of both nitrogen and boron in its structure. It is particularly noted for its potential applications in pharmaceuticals as a building block for drug synthesis.
The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine typically involves several key steps:
Technical details on specific reaction conditions (such as temperature and solvent) are often proprietary or vary based on laboratory protocols.
The molecular structure of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine can be represented by its SMILES notation: Cn1cnc2cc(cnc12)B3OC(C)(C)C(C)(C)O3
. This notation indicates the arrangement of atoms and bonds within the molecule .
The compound is expected to participate in various chemical reactions due to its functional groups. Common reactions include:
Technical details regarding specific reaction conditions and yields are often documented in research articles focusing on synthetic methodologies.
The mechanism of action for this compound primarily revolves around its reactivity due to the boron atom and the imidazopyridine structure. The boron atom can act as an electrophile or Lewis acid in various reactions, facilitating bond formation with nucleophiles. Additionally, the imidazopyridine structure may exhibit biological activity by interacting with specific biological targets such as enzymes or receptors.
Research into similar compounds suggests potential mechanisms involving enzyme inhibition or modulation of signaling pathways relevant to therapeutic effects.
Relevant data regarding melting point or boiling point may not be universally available but can be determined experimentally.
The compound has potential applications in:
Research continues to explore its applications across various fields due to its unique structural features and reactivity profile.
This compound serves as a pivotal boron-based intermediate in Suzuki-Miyaura cross-coupling reactions, enabling precise carbon-carbon bond formation at the C6 position of the imidazo[4,5-b]pyridine scaffold. The pinacol boronate ester moiety (–B(pin)) exhibits exceptional reactivity with aryl and heteroaryl halides under palladium catalysis. This reactivity profile facilitates the introduction of complex aromatic and heteroaromatic substituents essential for pharmaceutical development, particularly in kinase inhibitor synthesis [2]. The compound's stability under ambient storage conditions (2-8°C under nitrogen) [1] and compatibility with diverse reaction environments make it particularly valuable for constructing libraries of drug candidates targeting enzyme inhibition pathways.
The pinacol boronate ester group in this compound demonstrates enhanced stability compared to boronic acids, mitigating protodeboronation side reactions during synthetic manipulations. This stability originates from the tetra-substituted 1,3,2-dioxaborolane ring, which protects the boron atom from nucleophilic attack while maintaining sufficient Lewis acidity for transmetalation in coupling reactions [3]. The canonical SMILES representation (Cn1cnc2cc(B3OC(C)(C)C(C)(C)O3)cnc21) [5] precisely captures the molecular connectivity, highlighting the protected boronic ester's spatial orientation relative to the heteroaromatic system. This steric protection is crucial for achieving high coupling efficiency in multi-step syntheses targeting kinase inhibitors like those interacting with Aurora-A's DFG motif [8].
Regioselective C–H borylation at the C6 position requires sophisticated catalytic systems to overcome the inherent electronic challenges of the imidazo[4,5-b]pyridine core. Iridium-based catalysts (e.g., Ir(cod)(OMe)₂) paired with bipyridine ligands demonstrate superior performance for direct C–H activation, achieving regioselectivities exceeding 85% [3]. Alternative approaches employ palladium catalysts (Pd(dppf)Cl₂) for Miyaura borylation of halogenated precursors, where 6-bromo-3-methylimidazo[4,5-b]pyridine undergoes efficient boron insertion under mild conditions (60-80°C). Catalyst selection directly impacts impurity profiles, with optimized systems yielding ≥97.0% HPLC purity in the final boronate ester product [1] [5].
Reaction solvent polarity significantly influences boronation efficiency due to differential solvation of the transition state. Systematic optimization reveals that anhydrous 1,4-dioxane maximizes yield (92%) at 80°C by facilitating catalyst activation while suppressing protodeboronation. Elevated temperatures (>100°C) in polar aprotic solvents (DMF, DMSO) promote decomposition pathways, reducing yields by 15-25%.
Table 1: Solvent Optimization for Miyaura Borylation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
1,4-Dioxane | 80 | 12 | 92 | <3% deboronation |
DMF | 100 | 8 | 68 | 15% homocoupling |
Toluene | 110 | 24 | 75 | 8% protodeboronation |
THF | 65 | 18 | 83 | 5% starting material |
Post-synthetic purification leverages the compound's crystallinity, with cold diethyl ether precipitation effectively removing palladium residues to <50 ppm [3]. The optimal isolated yield of 92% represents a significant improvement over earlier methodologies that suffered from competitive N-dealkylation at temperatures exceeding 100°C, highlighting the critical balance between reaction kinetics and thermal stability.
Physicochemical and Pharmacological Profile of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1